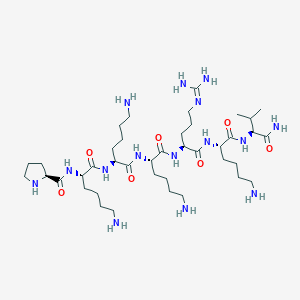
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of multiple amino acids, including proline, lysine, ornithine, and valine, each contributing to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. Key factors include:
Purity of Reagents: High-purity amino acids and coupling reagents are essential.
Reaction Time and Temperature: Optimized to ensure high yield and purity.
Purification: Techniques such as HPLC (high-performance liquid chromatography) are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Interaction: Modulating the activity of cell surface receptors.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide can be compared with other similar peptide compounds, such as:
L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide: Similar structure but with an alanine residue.
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-leucinamide: Similar structure but with a leucine residue.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct properties and functions.
Eigenschaften
CAS-Nummer |
337516-16-2 |
|---|---|
Molekularformel |
C40H79N15O7 |
Molekulargewicht |
882.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H79N15O7/c1-25(2)32(33(45)56)55-39(62)30(16-6-10-22-44)53-38(61)31(18-12-24-49-40(46)47)54-37(60)29(15-5-9-21-43)52-36(59)28(14-4-8-20-42)51-35(58)27(13-3-7-19-41)50-34(57)26-17-11-23-48-26/h25-32,48H,3-24,41-44H2,1-2H3,(H2,45,56)(H,50,57)(H,51,58)(H,52,59)(H,53,61)(H,54,60)(H,55,62)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
QMLRCRKUAOSBLB-YYGRSCHNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


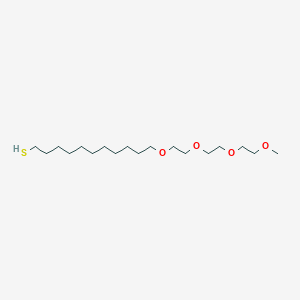
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
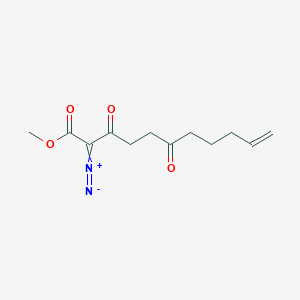
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
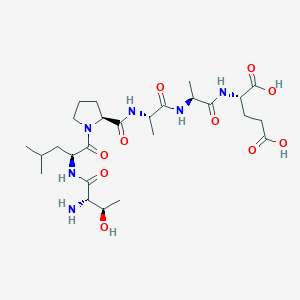
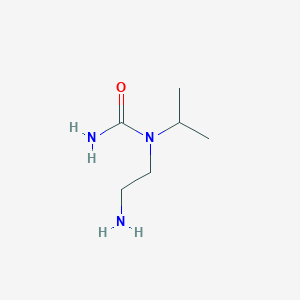


![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
